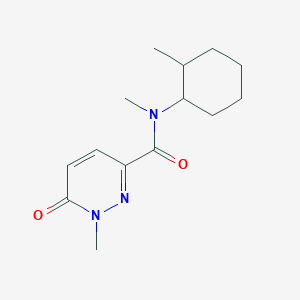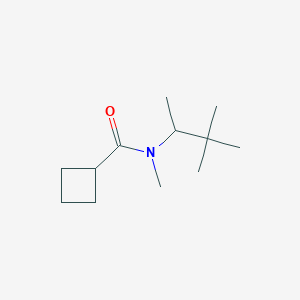![molecular formula C12H14N4O2 B7558513 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has shown promising results in various scientific studies. In
Applications De Recherche Scientifique
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has been extensively studied for its potential applications in drug development. It has been shown to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
Mécanisme D'action
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide acts as an inhibitor of the protein-protein interactions that are involved in the formation of amyloid beta peptides. It binds to the beta-sheet structures of amyloid beta peptides, preventing their aggregation and reducing their toxicity. 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has also been shown to reduce the levels of amyloid beta peptides in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It has also been shown to have low toxicity and good solubility in various solvents. However, 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has some limitations for lab experiments. It has poor aqueous solubility, which may limit its use in certain experiments. Additionally, 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has not been extensively studied in vivo, which may limit its potential applications in drug development.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide. One direction is the development of new 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide analogs with improved properties, such as increased solubility and bioavailability. Another direction is the study of the in vivo effects of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide in animal models of cancer and neurodegenerative diseases. Additionally, the potential use of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases should be explored. Finally, the development of new methods for the synthesis of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide and its analogs should be investigated to improve the efficiency and sustainability of the synthesis process.
Méthodes De Synthèse
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide can be synthesized using various methods, including the reaction of 2-pyrazol-1-ylpyridine-4-carboxaldehyde with 2-methoxyacetamide in the presence of a base or the reaction of 2-pyrazol-1-ylpyridine-4-boronic acid with 2-methoxyacetamide in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide with high purity.
Propriétés
IUPAC Name |
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-9-12(17)14-8-10-3-5-13-11(7-10)16-6-2-4-15-16/h2-7H,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNGHKFQMNWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=NC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)

![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)





